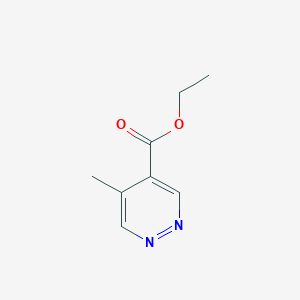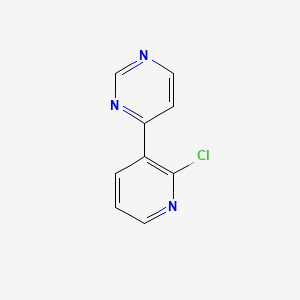
4-(2-Chloropyridin-3-yl)pyrimidine
Descripción general
Descripción
“4-(2-Chloropyridin-3-yl)pyrimidine” is a chemical compound with the linear formula C9H6ClN3. It has a molecular weight of 191.62 and is a solid in its physical form . It is used as a primary and secondary intermediate .
Synthesis Analysis
The synthesis of “4-(2-Chloropyridin-3-yl)pyrimidine” involves a mixture of 2,4-dichloropyrimidine, pyridin-3-ylboronic acid, and CS 2 CO 3 in THF (Tetrahydrofuran) and H2O. This mixture is purged under Ar (Argon) for about 10 minutes .
Molecular Structure Analysis
The molecular structure of “4-(2-Chloropyridin-3-yl)pyrimidine” is represented by the InChI code: 1S/C9H6ClN3/c10-9-7(2-1-4-12-9)8-3-5-11-6-13-8/h1-6H. The key for this InChI code is UKIGQCVXZFDVIG-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“4-(2-Chloropyridin-3-yl)pyrimidine” is a solid in its physical form. It has a melting point range of 85 - 86 degrees Celsius .
Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
- Summary of Application : Pyrimidines, including “4-(2-Chloropyridin-3-yl)pyrimidine”, have been found to display a range of pharmacological effects, including anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Antifungal Applications
- Summary of Application : Some pyrimidine derivatives, including “4-(2-Chloropyridin-3-yl)pyrimidine”, have been found to display antifungal effects .
- Results or Outcomes : The activities of certain pyrimidine derivatives were found to be 1-3 times higher than dimethomorph, which is widely used to prevent phytophthora infestans .
Collagen Production Suppression
- Summary of Application : Certain pyrimidine derivatives, including “4-(2-Chloropyridin-3-yl)pyrimidine”, have been found to suppress the production of collagen in vitro .
- Results or Outcomes : The result suggested that certain pyrimidine derivatives do have a potential effect on suppressing the production of collagen in vitro .
Antioxidant Applications
- Summary of Application : Pyrimidines, including “4-(2-Chloropyridin-3-yl)pyrimidine”, have been found to display antioxidant effects .
- Results or Outcomes : Pyrimidines are known to exhibit a range of pharmacological effects including antioxidants .
Anticancer Applications
- Summary of Application : Certain pyrimidine derivatives have been evaluated for activity against Hep 2 cancer cell line .
- Results or Outcomes : Compound 49a (IC 50 =36.9 μM) and compound 49b (IC 50 = 21.3 μM) were found to be more active compared to the standard anticancer drug 5-FU (IC 50 = 41.5 μM) .
Safety And Hazards
Propiedades
IUPAC Name |
4-(2-chloropyridin-3-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-9-7(2-1-4-12-9)8-3-5-11-6-13-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIGQCVXZFDVIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60582973 | |
| Record name | 4-(2-Chloropyridin-3-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloropyridin-3-yl)pyrimidine | |
CAS RN |
870221-17-3 | |
| Record name | 4-(2-Chloropyridin-3-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



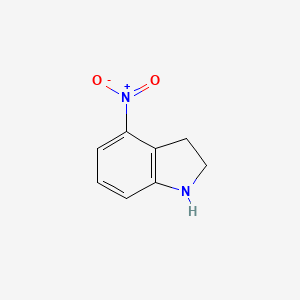
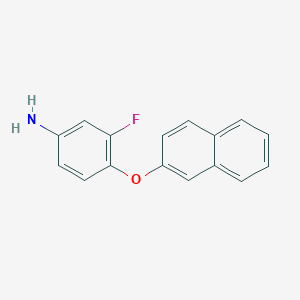
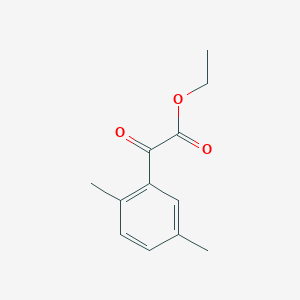
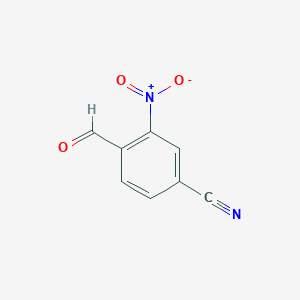
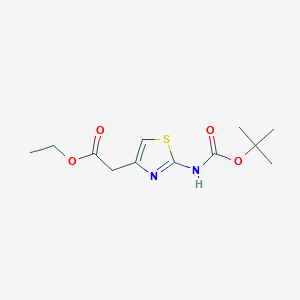
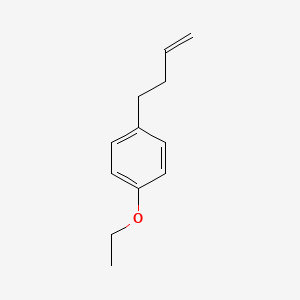
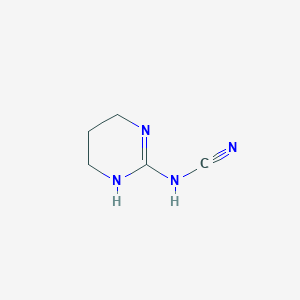
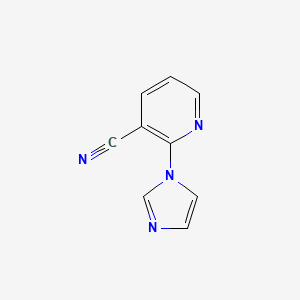
![benzo[d][1,2,3]thiadiazol-5-aMine](/img/structure/B1317220.png)
![Ethyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1317226.png)
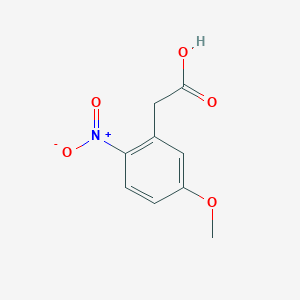
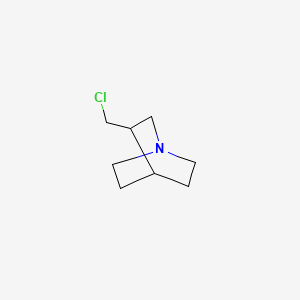
![2-Methyloxazolo[5,4-b]pyridine](/img/structure/B1317234.png)
